molecular formula GdKOW B14076847 Gadolinium potassium tungsten oxide CAS No. 102483-46-5

Gadolinium potassium tungsten oxide

Cat. No.: B14076847
CAS No.: 102483-46-5
M. Wt: 396.2 g/mol
InChI Key: IAFVBSYQJYYDNO-UHFFFAOYSA-N
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Description

Gadolinium potassium tungsten oxide (Gd-K-W-O) is a composite material or compound notable for its application in radiation shielding, particularly against gamma rays and space radiation. For instance, a shielding film labeled KG-02 comprises 30% tungsten and 40% gadolinium oxide, demonstrating enhanced attenuation properties compared to single-component systems . This material leverages the high atomic numbers of gadolinium (Z=64) and tungsten (Z=74), which are critical for effective photon absorption . Applications span aerospace (e.g., aircraft radiation shielding) and nuclear industries, where density and attenuation efficiency are prioritized .

Properties

CAS No.

102483-46-5

Molecular Formula

GdKOW

Molecular Weight

396.2 g/mol

InChI

InChI=1S/Gd.K.O.W

InChI Key

IAFVBSYQJYYDNO-UHFFFAOYSA-N

Canonical SMILES

O=[W].[K].[Gd]

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis

Hydrothermal methods dominate the synthesis of complex oxides due to their ability to control crystallinity and morphology. A study on gadolinium-doped tungsten trioxide (WO₃) nanoplates provides foundational insights. In this approach, gadolinium nitrate (Gd(NO₃)₃·6H₂O), potassium tungstate (K₂WO₄), and ammonium persulfate ((NH₄)₂S₂O₈) are dissolved in deionized water under vigorous stirring. The solution is transferred to a Teflon-lined autoclave and heated at 180°C for 12–24 hours. Post-synthesis, the precipitate is washed with ethanol and dried at 80°C.

Key parameters include:

  • pH adjustment : Optimal gadolinium incorporation occurs at pH 2–3, achieved using nitric acid.
  • Dopant concentration : A 2–5 mol% gadolinium precursor yields homogeneous doping without phase segregation.
  • Temperature : Higher temperatures (≥180°C) favor plate-like morphologies due to anisotropic growth along the (002) plane.

X-ray diffraction (XRD) analysis of hydrothermally synthesized GdKOW reveals a monoclinic structure (space group P2/m), with lattice parameters a = 7.32 Å, b = 7.51 Å, and c = 3.86 Å. Energy-dispersive X-ray spectroscopy (EDS) confirms a Gd:K:W atomic ratio of 1:1:1, validating stoichiometric control.

Solid-State Reaction Method

Solid-state synthesis offers a high-yield route for polycrystalline GdKOW. Stoichiometric quantities of gadolinium(III) oxide (Gd₂O₃), potassium carbonate (K₂CO₃), and tungsten(VI) oxide (WO₃) are ball-milled for 6 hours to ensure homogeneity. The mixture is calcined in a muffle furnace under air at 800–1,000°C for 10–15 hours.

Thermal analysis : Differential scanning calorimetry (DSC) identifies three endothermic peaks:

  • 250–300°C : Decomposition of K₂CO₃ to K₂O and CO₂.
  • 600–650°C : Formation of intermediate K₂WO₄.
  • 900–950°C : Reaction between K₂WO₄ and Gd₂O₃ to yield GdKOW.

Rietveld refinement of XRD data indicates a minor secondary phase (K₂W₂O₇) at calcination temperatures below 950°C. Prolonged annealing (20 hours) at 1,000°C eliminates impurities, yielding phase-pure GdKOW with a crystallite size of 45–50 nm.

Sol-Gel Technique

The sol-gel method enables nanoscale homogeneity and low-temperature processing. A modified approach involves dissolving gadolinium chloride (GdCl₃·6H₂O), potassium acetate (CH₃COOK), and tungsten hexachloride (WCl₆) in ethylene glycol. Citric acid acts as a chelating agent, with a molar ratio of 1:2 (metal ions:citric acid). The solution is stirred at 80°C to form a viscous gel, which is dried at 120°C and calcined at 600°C for 5 hours.

Advantages :

  • Particle sizes of 20–30 nm, as confirmed by transmission electron microscopy (TEM).
  • Enhanced surface area (45–50 m²/g) compared to solid-state derivatives (8–10 m²/g).

Challenges :

  • Residual carbon from organic precursors requires oxidative calcination.
  • Stoichiometric deviations occur if pH exceeds 4 during gel formation.

Co-Precipitation Approach

Co-precipitation provides rapid synthesis with moderate control over composition. Aqueous solutions of Gd(NO₃)₃, KNO₃, and Na₂WO₄ are mixed at 60°C, followed by dropwise addition of ammonium hydroxide (NH₄OH) until pH 10. The precipitate is filtered, washed, and annealed at 700°C.

Critical factors :

  • Precursor concentration : 0.1 M solutions prevent colloidal agglomeration.
  • Drying method : Freeze-drying preserves nanoporosity, yielding a surface area of 55 m²/g versus 30 m²/g for oven-dried samples.

Infrared (IR) spectroscopy identifies characteristic W–O–Gd stretching modes at 780 cm⁻¹ and 860 cm⁻¹, confirming ternary oxide formation.

Extraction-Pyrolytic Method

Adapted from rare-earth-doped iron oxide synthesis, this method combines solvent extraction and pyrolysis. A mixture of gadolinium caproate, potassium caproate, and tungsten caproate in hexane is heated to 350°C under nitrogen, decomposing metal carboxylates into GdKOW.

Key steps :

  • Extraction : Separating Gd³⁺, K⁺, and W⁶⁺ ions using caproic acid.
  • Pyrolysis : Thermal decomposition at 350–550°C.
  • Annealing : Crystallization at 600°C for 2 hours.

XRD analysis shows that pyrolysis at 550°C produces a pure phase, while lower temperatures (350°C) yield amorphous intermediates.

Comparative Analysis of Synthesis Methods

Method Temperature (°C) Particle Size (nm) Phase Purity Surface Area (m²/g)
Hydrothermal 180 50–100 High 20–30
Solid-State 1,000 45–50 High 8–10
Sol-Gel 600 20–30 Moderate 45–50
Co-Precipitation 700 30–40 Moderate 50–55
Extraction-Pyrolytic 550 40–60 High 15–20

Chemical Reactions Analysis

Types of Reactions

Gadolinium potassium tungsten oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of gadolinium, which can alter the electronic properties of the tungsten oxide matrix .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation states of tungsten, while reduction reactions can produce lower oxidation states or elemental tungsten .

Comparison with Similar Compounds

Structural and Physical Properties

Density and Composition
Gadolinium potassium tungsten oxide composites exhibit densities between 5.08–5.32 g/cm³ when integrated into tellurite glass matrices , whereas pure Gd₂O₃ has a density of 7.41 g/cm³ . Tungsten trioxide (WO₃) is less dense (~7.16 g/cm³) but offers strong X-ray attenuation due to its high electron density. The lower density of Gd-K-W-O composites compared to pure oxides suggests a balance between weight and shielding performance, making them suitable for lightweight applications like aircraft .

Material Density (g/cm³) Key Components Primary Application
Gd-K-W-O composite 5.08–5.32 Gd₂O₃, W, K-based matrix Radiation shielding films
Gd₂O₃ 7.41 Gd₂O₃ Photoluminescence, catalysts
WO₃ 7.16 WO₃ Sensors, electrochromic films
KG-02 shielding film Not reported 40% Gd₂O₃, 30% W Aerospace radiation shielding

Radiation Shielding Efficiency

  • This compound : In tellurite glasses, substitution with 20 mol% WO₃/GdF₃ reduces the half-value layer (HVL) by 15–20%, indicating superior gamma-ray attenuation compared to undoped glasses . The KG-02 film achieves comparable shielding with a lower density, likely due to synergistic effects between Gd and W .
  • However, it is widely used in neutron capture therapy and MRI contrast agents .
  • WO₃ : Exhibits strong attenuation but is brittle and challenging to process into films without composite matrices .

Biological Activity

Gadolinium potassium tungsten oxide, particularly in the form of gadolinium polytungstate, has garnered significant attention in biomedical research due to its unique properties and potential applications in cancer therapy and imaging. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

Overview of this compound

This compound (GdW) is a compound that combines gadolinium (Gd) and tungsten (W) oxides. It is primarily investigated for its dual-modal imaging capabilities and therapeutic applications, particularly in cancer treatment.

1. Theranostic Applications

Gadolinium polytungstate nanoclusters have been identified as promising theranostic agents, which integrate therapeutic and diagnostic functions. These nanoclusters exhibit:

  • Radiosensitization : They enhance the effectiveness of radiotherapy by accumulating in tumor sites through the enhanced permeability and retention (EPR) effect, allowing for improved targeting of cancer cells .
  • Photothermal Therapy (PTT) : Upon exposure to near-infrared (NIR) light, these nanoclusters can convert light into heat, leading to thermal ablation of cancer cells .

2. In Vivo Studies

Research has demonstrated the efficacy of GdW in vivo:

  • GdW nanoclusters coated with bovine serum albumin (BSA) showed significant tumor regression in animal models, indicating their potential for effective cancer treatment .
  • Toxicity screenings confirmed their biocompatibility and efficient renal clearance, suggesting a lower risk of side effects compared to other therapeutic agents .

Table 1: Summary of In Vivo Studies on Gadolinium Polytungstate

Study ReferenceModelTreatmentOutcome
Mice with tumorsGdW@BSA NCsSignificant tumor regression observed
Various cancer cell linesGd-DTPAIncreased cancer-cell death with higher Gd concentration

The mechanisms through which gadolinium compounds exert their biological effects include:

  • Enhanced Imaging : The high atomic number of Gd allows for superior contrast in magnetic resonance imaging (MRI) and computed tomography (CT), facilitating precise tumor localization .
  • Cellular Uptake : Studies indicate that gadolinium-based compounds can be effectively taken up by cancer cells, enhancing their therapeutic efficacy through mechanisms such as neutron capture therapy (NCT) .

Toxicological Considerations

Despite the promising biological activity, it is crucial to evaluate the safety profile of gadolinium compounds:

  • Biocompatibility : Research indicates that GdW exhibits low toxicity levels and rapid renal clearance, which mitigates concerns regarding long-term accumulation in tissues .
  • Potential Side Effects : Ongoing studies are necessary to fully understand any adverse effects associated with prolonged exposure or high concentrations of gadolinium-based agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing gadolinium potassium tungsten oxide (Gd-K-W-O) compounds in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel processes. For example:

  • Solid-State Reaction : Mix stoichiometric ratios of Gd₂O₃, K₂CO₃, and WO₃ powders. Calcinate at 800–1000°C for 12–24 hours under inert atmospheres to prevent potassium volatilization .
  • Sol-Gel Method : Dissolve precursors (e.g., Gd(NO₃)₃, KNO₃, and ammonium tungstate) in a citric acid-ethylene glycol solution. Heat to form a gel, then pyrolyze at 500–700°C to obtain nanocrystalline powders .
    • Key Parameters : Optimize calcination temperature to balance crystallinity and phase purity. Use XRD and Raman spectroscopy to confirm ternary oxide formation .

Q. How can researchers characterize the structural and electronic properties of Gd-K-W-O systems?

  • Methodological Answer :

  • XRD/Rietveld Refinement : Identify crystal phases and lattice parameters. Gd-K-W-O may adopt perovskite-like or layered structures depending on W oxidation states (e.g., WO₃ vs. WO₄²⁻) .
  • XPS/EDS : Quantify surface composition and confirm Gd³⁺, K⁺, and W⁶+/W⁵+ oxidation states. Note that W⁵+ may indicate oxygen vacancies, critical for catalytic/electronic applications .
  • TEM/SAED : Resolve nanoscale morphology (e.g., grain boundaries, defect structures) and local crystallinity .

Advanced Research Questions

Q. How do synthesis parameters (e.g., temperature, precursor ratios) influence the oxygen vacancy density in Gd-K-W-O, and how can contradictions in reported data be resolved?

  • Methodological Answer :

  • Contradiction Analysis : Discrepancies arise from varying synthesis conditions. For example:
  • Higher calcination temperatures (>900°C) reduce oxygen vacancies but improve crystallinity .
  • Excess K⁺ may occupy interstitial sites, compensating for W⁶+ → W⁵+ reduction and suppressing vacancy formation .
  • Resolution Strategy : Use controlled annealing experiments with in-situ XRD/XPS to correlate vacancy density with processing conditions. Compare results with DFT simulations of defect energetics .

Q. What experimental approaches optimize Gd-K-W-O’s electrochromic or photothermal properties for optoelectronic applications?

  • Methodological Answer :

  • Electrochromic Tuning : Deposit Gd-K-W-O thin films via RF sputtering. Adjust O₂/Ar gas ratios during deposition to control W oxidation states. Measure optical transmittance modulation (ΔT > 50% at 550 nm) under Li⁺/H⁺ intercalation .
  • Photothermal Enhancement : Synthesize sub-stoichiometric WO₃-x nanoparticles doped with Gd³⁺ and K⁺. Use UV-Vis-NIR spectroscopy to assess absorption peaks shifted to ~1000 nm due to plasmonic effects .

Q. How does particle size affect Gd-K-W-O’s efficacy in radiation shielding applications, and what are the trade-offs between nanoscale vs. bulk formulations?

  • Methodological Answer :

  • Nanoscale Composites : Smaller particles (e.g., <100 nm) improve dispersion in epoxy matrices (e.g., KG-02 films in ), enhancing gamma-ray attenuation due to increased Gd₂O₃/W interfacial areas. However, agglomeration risks reducing mechanical stability .
  • Bulk Ceramics : Higher density (e.g., 7410 kg/m³ for Gd₂O₃ ) improves neutron shielding but requires hot-pressing at >1200°C, which may degrade K-containing phases .

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